molecular formula C14H28O3 B167184 2-Hydroxyethyl laurate CAS No. 4219-48-1

2-Hydroxyethyl laurate

Cat. No.: B167184
CAS No.: 4219-48-1
M. Wt: 244.37 g/mol
InChI Key: CTXGTHVAWRBISV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl laurate can be synthesized through the esterification of lauric acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:

Lauric Acid+Ethylene Glycol2-Hydroxyethyl Laurate+Water\text{Lauric Acid} + \text{Ethylene Glycol} \rightarrow \text{this compound} + \text{Water} Lauric Acid+Ethylene Glycol→2-Hydroxyethyl Laurate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use high temperatures and vacuum conditions to drive the reaction to completion and remove water efficiently. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Esterification Reaction

2-Hydroxyethyl laurate is synthesized via esterification between lauric acid (C₁₂H₂₄O₂) and ethylene glycol (C₂H₆O₂), typically catalyzed by acidic or alkaline conditions. While direct synthesis data for this compound is limited in available literature, analogous reactions involving laurate esters provide mechanistic insights:

  • Reaction equation :
    C12H24O2+C2H6O2C14H28O3+H2O\text{C}_{12}\text{H}_{24}\text{O}_{2}+\text{C}_{2}\text{H}_{6}\text{O}_{2}\rightleftharpoons \text{C}_{14}\text{H}_{28}\text{O}_{3}+\text{H}_{2}\text{O}

  • Enzymatic methods using immobilized lipases (e.g., Candida antarctica B) in supercritical CO₂ have been reported for similar laurate esters, achieving yields up to 99% under optimized pressures (66,081.6 Torr) and temperatures (46°C) .

Hydrolysis

The ester bond in this compound undergoes hydrolysis in aqueous media, regenerating lauric acid and ethylene glycol:

  • Acidic hydrolysis :
    C14H28O3+H2OH+C12H24O2+C2H6O2\text{C}_{14}\text{H}_{28}\text{O}_{3}+\text{H}_{2}\text{O}\xrightarrow{\text{H}^+}\text{C}_{12}\text{H}_{24}\text{O}_{2}+\text{C}_{2}\text{H}_{6}\text{O}_{2}

  • Alkaline hydrolysis :
    C14H28O3+NaOHC12H23O2Na++C2H6O2\text{C}_{14}\text{H}_{28}\text{O}_{3}+\text{NaOH}\rightarrow \text{C}_{12}\text{H}_{23}\text{O}_{2}^-\text{Na}^++\text{C}_{2}\text{H}_{6}\text{O}_{2}
    This reaction is critical in biodegradation studies and formulation stability assessments.

Aminolysis

This compound reacts with amines to form amides, a process relevant to surfactant production. For example, methyl laurate reacts with diethanolamine under catalytic conditions to yield fatty acid diethanolamide:

  • Reaction parameters (for analogous systems) :

    ParameterValue
    Activation energy (EaE_a)47.8 kJ mol⁻¹
    Pre-exponential factor (AA)4.75×108min14.75\times 10^8\,\text{min}^{-1}
    Optimal temperature80°C

This reaction is confirmed via FTIR (shift from ester carbonyl peak at 1739 cm⁻¹ to amide peak at 1617 cm⁻¹) and ¹H-NMR .

Role in Micelle Formation

In aqueous solutions, this compound derivatives (e.g., surface-active ionic liquids, SAILs) form micelles, enhancing drug solubility. Key findings for SAILs based on 2-hydroxyethylammonium laurate :

  • Critical micelle concentration (CMC) decreases with increasing gabapentin concentration.

  • Thermodynamic parameters at 298.15 K:

    SAIL TypeCMC (mM)Γmax\Gamma_{\text{max}} (μmol m⁻²)AminA_{\text{min}} (Ų)
    [2-HEA][Lau]0.821.9485.6
    [BHEA][Lau]0.672.1278.3
    [THEA][Lau]0.532.4567.9

These micelles improve the bioavailability of poorly permeable drugs like gabapentin .

Stability and Degradation

  • Thermal stability : Degrades at temperatures >100°C, forming byproducts like amide esters .

  • Oxidative stability : Susceptible to autoxidation due to unsaturated impurities, requiring antioxidants in formulations.

Interaction Studies

This compound enhances solubility and stability in multicomponent systems:

  • Synergistic effects : Improves hydrophobic drug solubility when combined with surfactants.

  • COSMO analysis : Predicts hydrogen bonding and van der Waals interactions with gabapentin, critical for drug delivery .

Scientific Research Applications

Surfactant Research

Due to its surfactant properties, 2-hydroxyethyl laurate is extensively studied for its ability to reduce surface tension in solutions. This property makes it valuable in formulating emulsions and dispersions, which are critical in various industries, including cosmetics and pharmaceuticals.

Key Findings:

  • The compound demonstrates effective stabilization of emulsions through its alignment at the interface of aqueous and non-aqueous phases.
  • Studies show that the kinetics of adsorption at the air-water interface can lead to the formation of highly ordered condensed phase domains, which are essential for understanding surfactant behavior .

Biocatalysis

In biocatalysis, this compound serves as a substrate in enzymatic reactions, allowing researchers to study enzyme activity and stability. Its application in lipase-catalyzed reactions has been particularly notable.

Case Study:
In a study involving the transesterification of vinyl laurate with 1-butanol using lipase from Candida antarctica, this compound was evaluated as a reaction medium. The results indicated that it facilitated higher initial reaction rates compared to traditional organic solvents.

Green Chemistry

The compound is explored as a component in natural deep eutectic solvents (NADES), which provide environmentally friendly alternatives to conventional organic solvents. This application aligns with green chemistry principles by reducing hazardous waste and improving reaction efficiency.

Research Insights:

  • NADES containing this compound have shown improved solubility and stability for various compounds, enhancing their performance in chemical processes.
  • The use of this compound in NADES has been linked to better reaction rates in transesterification reactions compared to traditional solvents .

Pharmaceutical Formulations

The surfactant nature of this compound enhances the bioavailability of hydrophobic drugs, making it an important ingredient in pharmaceutical formulations. Its potential antimicrobial properties also make it suitable for use in personal care products and food preservation.

Applications:

  • It is utilized to improve the solubility of certain drugs, thereby increasing their efficacy .
  • Its role as an emulsifier in cosmetic formulations has been highlighted due to its ability to stabilize mixtures of oil and water.

Biological Activity

2-Hydroxyethyl laurate (C14H28O3), a lauric acid ester of ethylene glycol, has garnered attention due to its diverse biological activities and applications. This article delves into its synthesis, properties, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure:

  • Molecular Formula: C14H28O3
  • Molecular Weight: 244.37 g/mol
  • CAS Number: 4219-48-1

Synthesis Methods:
this compound is synthesized primarily through the esterification of lauric acid with ethylene glycol, typically using an acid catalyst such as sulfuric acid under reflux conditions. The reaction can be summarized as follows:

Lauric Acid+Ethylene Glycol2 Hydroxyethyl Laurate+Water\text{Lauric Acid}+\text{Ethylene Glycol}\rightarrow \text{2 Hydroxyethyl Laurate}+\text{Water}

The industrial production often utilizes continuous esterification processes under high temperature and vacuum to enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in personal care products and food preservation. In particular, its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented .

Surfactant Activity

The compound's surfactant properties allow it to reduce surface tension in solutions, which enhances the bioavailability of other compounds in pharmaceutical formulations. This property is crucial for improving the efficacy of active ingredients in topical applications.

Skin Conditioning

In cosmetic formulations, this compound functions as a skin conditioning agent. Its ability to form emulsions aids in the stability and texture of creams and lotions, contributing to improved skin feel and moisture retention .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against various microbial strains. The results indicated that at concentrations above 0.5%, the compound significantly reduced microbial counts, suggesting its potential as a preservative in cosmetic formulations.

Microbial StrainConcentration (%)Inhibition Zone (mm)
Staphylococcus aureus0.515
Escherichia coli1.020
Candida albicans0.512

Case Study 2: Surfactant Applications
In a comparative analysis of surfactants, this compound was tested for its ability to stabilize emulsions. The findings demonstrated that it outperformed several conventional surfactants in terms of emulsion stability over time.

Surfactant TypeEmulsion Stability (Days)
Sodium Lauryl Sulfate3
Polysorbate 205
This compound 10

The biological activity of this compound can be attributed to its surfactant properties, which enable it to interact with cell membranes and disrupt microbial cell integrity. This mechanism is crucial for its antimicrobial effects and enhances the absorption of other therapeutic agents when used in formulations .

Q & A

Basic Research Questions

Q. How can 2-Hydroxyethyl laurate be reliably identified and distinguished from structurally similar esters in experimental settings?

  • Methodological Answer : Use a combination of analytical techniques such as FT-IR spectroscopy (to confirm ester functional groups via C=O stretching at ~1740 cm⁻¹ and hydroxyl O-H stretching at ~3400 cm⁻¹) and NMR spectroscopy (¹H and ¹³C) to resolve structural ambiguities. For example, the presence of a hydroxyethyl group will show distinct proton signals at δ 3.6–4.0 ppm (CH₂-OH) and δ 4.2–4.4 ppm (ester-linked CH₂) . Chromatographic methods like GC-MS or HPLC with reference standards can further validate purity and identity.

Q. What are the key considerations for synthesizing this compound with high yield under laboratory conditions?

  • Methodological Answer : Optimize esterification conditions using lauric acid and ethylene glycol. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts (lipases) for greener synthesis .
  • Molar ratio : A 1:1.2 molar ratio (lauric acid:ethylene glycol) minimizes unreacted starting material.
  • Reaction time and temperature : 6–8 hours at 110–130°C under reflux with a Dean-Stark trap to remove water and drive equilibrium .
    Monitor progress via acid value titration or TLC.

Q. How can researchers measure the physicochemical properties (e.g., viscosity, density) of this compound for formulation studies?

  • Methodological Answer : Use a vibrating-tube densitometer for density measurements and a rotational viscometer (e.g., Brookfield) for viscosity at controlled temperatures (25–80°C). For binary mixtures (e.g., with alkanes or biodiesel components), calculate excess molar volume and viscosity deviations using the Redlich–Kister equation to model non-ideal behavior . Validate data against computational models like UNIFAC.

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize the synthesis of this compound for scalable production?

  • Methodological Answer : Design a Box-Behnken or Central Composite experimental matrix to evaluate interactions between variables (e.g., catalyst concentration, temperature, reaction time). Use ANOVA to identify significant factors and derive a polynomial regression model. For instance, in analogous ester synthesis, RSM has achieved >90% yield by optimizing enzyme loading (5–15 wt%) and solvent polarity . Validate predictions with confirmation experiments.

Q. What statistical approaches are recommended to resolve contradictions in experimental data (e.g., conflicting solubility or stability results)?

  • Methodological Answer : Apply error-source analysis (e.g., Grubbs’ test for outliers) and multivariate regression to isolate confounding variables (e.g., humidity, impurities). For stability studies, use Arrhenius kinetics to model degradation rates under varying temperatures and identify non-linear behavior. Cross-validate findings with orthogonal methods (e.g., DSC for thermal stability vs. HPLC for chemical stability) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biomembranes or surfactants?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to predict partitioning behavior in lipid bilayers. Calculate critical micelle concentration (CMC) using COSMO-RS or DFT-based methods. Validate simulations with experimental techniques like surface tension measurements (Wilhelmy plate method) .

Q. What advanced spectroscopic techniques are suitable for probing the degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Use LC-QTOF-MS to identify degradation products via accurate mass analysis. Couple with accelerated stability testing (40°C/75% RH for 6 months) and EPR spectroscopy to detect free radicals. For mechanistic insights, track hydroperoxide formation using iodometric titration .

Q. Data Presentation and Critical Analysis Guidelines

  • Tables : Include processed data (e.g., kinetic constants, ANOVA results) with ±SD and p-values. Use IUPAC nomenclature consistently .
  • Graphs : Plot excess properties (e.g., viscosity deviations) with Redlich–Kister fits. Highlight confidence intervals .
  • Limitations : Discuss batch-to-batch variability in synthesis or instrument detection limits. Reference NIST standards for calibration .

Properties

IUPAC Name

2-hydroxyethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h15H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXGTHVAWRBISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9004-81-3
Record name Polyethylene glycol monolaurate
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URL https://commonchemistry.cas.org/detail?cas_rn=9004-81-3
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DSSTOX Substance ID

DTXSID0063363
Record name Dodecanoic acid, 2-hydroxyethyl ester
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Molecular Weight

244.37 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Polyethyleneglycol laurate
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CAS No.

4219-48-1, 9004-81-3
Record name 2-Hydroxyethyl dodecanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=4219-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylene glycol monolaurate
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Record name Dodecanoic acid, 2-hydroxyethyl ester
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Record name Dodecanoic acid, 2-hydroxyethyl ester
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Record name 2-hydroxyethyl laurate
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Record name Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-hydroxy
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Record name ETHYLENE GLYCOL MONOLAURATE
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Synthesis routes and methods I

Procedure details

Comparative experiments were carried out in which in place of N-octadecyl gluconamide, the suspension stabilizers Gohsenol KP 08, Armotan® MP (sorbitan monopalmitate), Armotan® ML (sorbitan monolaurate) Tween® 20 (polyoxyethylene (20) monolaurate) and Tween® 21 (polyoxyethylene (4) monolaurate) were used. Only the results obtained with Tween® 21 (polyoxyethylene (4) monolaurate) compared with those obtained with N-octadecyl gluconamide. When only Gohsenol KP 08 was used, the results obtained were distinctly poorer. In all other cases destabilization of the suspension was observed after 1 to 2 hours polymerization.
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Synthesis routes and methods II

Procedure details

Under cooling with ice, ethylene glycol (434 mg) was dissolved into acetone (20 ml), and pyridine (632 mg) was added thereto and then lauroyl chloride (1532 mg) was added dropwise thereto. The temperature of the solution was warmed to room temperature, and it was stirred for 2 hours. The mixture was evaporated. To the residue was added water, and the solution was extracted with ethyl acetate. The organic layer was washed with water (three times), dried over magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) to give the title compound (1.63 g) having the following physical data.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Hydroxyethyl laurate
2-Hydroxyethyl laurate
2-Hydroxyethyl laurate
2-Hydroxyethyl laurate
2-Hydroxyethyl laurate
2-Hydroxyethyl laurate

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